Product packaging for Dialuminium triselenite(Cat. No.:CAS No. 20960-77-4)

Dialuminium triselenite

Cat. No.: B1620134
CAS No.: 20960-77-4
M. Wt: 434.9 g/mol
InChI Key: YPORSSIFOTVJLV-UHFFFAOYSA-H
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Description

Dialuminium triselenite, also known as aluminum selenite, is an inorganic compound with the formula Al2(SeO3)3 or Al2O9Se3 and a molecular weight of 434.9 g/mol . It is typically supplied as an off-white crystalline powder . This substance is categorized as a selenite salt and is identified by CAS numbers 20960-77-4 and 21484-48-0, as well as EC number 244-126-6 . As a specialized chemical, its primary value in research settings lies in its composition as a source of aluminum and selenite ions. Researchers can utilize this compound as a precursor in materials science for developing novel inorganic materials or semiconductors. It is strictly intended for professional laboratory research and is not for personal, household, or commercial use outside of a controlled research environment. All information presented is for informational purposes only and is typical for a product of this nature. Researchers should conduct their own assessments to determine the suitability for specific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Al2O9Se3 B1620134 Dialuminium triselenite CAS No. 20960-77-4

Properties

CAS No.

20960-77-4

Molecular Formula

Al2O9Se3

Molecular Weight

434.9 g/mol

IUPAC Name

dialuminum;triselenite

InChI

InChI=1S/2Al.3H2O3Se/c;;3*1-4(2)3/h;;3*(H2,1,2,3)/q2*+3;;;/p-6

InChI Key

YPORSSIFOTVJLV-UHFFFAOYSA-H

SMILES

[O-][Se](=O)[O-].[O-][Se](=O)[O-].[O-][Se](=O)[O-].[Al+3].[Al+3]

Canonical SMILES

[O-][Se](=O)[O-].[O-][Se](=O)[O-].[O-][Se](=O)[O-].[Al+3].[Al+3]

Other CAS No.

20960-77-4

Origin of Product

United States

Synthetic Methodologies for Dialuminium Triselenite

Control of Hydration State During Synthesis

Synthesis of Acid Selenite (B80905) Forms (e.g., AlH(SeO₃)₂·2H₂O)

The synthesis of acid selenite forms of aluminum, such as aluminum hydrogen selenite dihydrate (AlH(SeO₃)₂·2H₂O), has been accomplished and the resulting compound characterized. arizona.edu While multiple hydrated forms of aluminum selenite exist, the formation of the acid selenite variant is achieved under specific reaction conditions, typically employing hydrothermal methods. iucr.orgresearchgate.net This technique is well-suited for crystallizing inorganic materials from aqueous solutions at elevated temperatures and pressures.

The general synthetic approach involves the reaction of an aluminum salt with selenious acid in an aqueous medium. ontosight.ai Hydrothermal synthesis, specifically, has been detailed for the closely related compound dialuminium (B1238714) triselenite trihydrate (Al₂(SeO₃)₃·3H₂O). In a typical procedure for aluminum selenite compounds, a mixture of an aluminum source, such as aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O), and an excess of selenium dioxide (SeO₂) is placed in water within a Teflon-lined steel autoclave. iucr.orgiucr.org The vessel is then heated for an extended period, for instance to 473 K (200 °C) for 48 hours, to facilitate the crystallization of the product. iucr.orgiucr.org The formation of the acid salt AlH(SeO₃)₂·2H₂O, as opposed to the neutral salt Al₂(SeO₃)₃, is dependent on the specific stoichiometry of the reactants and the physicochemical parameters of the hydrothermal process.

Research findings have provided specific insights into the structure of AlH(SeO₃)₂·2H₂O. Infrared spectroscopy studies have confirmed the presence of a SeO₃HSeO₃ dimer within the crystal structure. researchgate.net This finding is significant as it clarifies the nature of the hydrogen bonding and rules out the presence of distinct hydrogenselenite (HSeO₃⁻) ions. researchgate.net

Table 1: Representative Hydrothermal Synthesis Parameters for Aluminum Selenites

ParameterValue/DescriptionSource(s)
Aluminum Precursor Aluminum Nitrate Nonahydrate (Al(NO₃)₃·9H₂O) iucr.org
Selenium Precursor Selenium Dioxide (SeO₂) iucr.org
Solvent Water iucr.org
Reaction Vessel Teflon-lined steel bomb/autoclave iucr.org
Temperature 473 K (200 °C) iucr.org
Duration 48 hours iucr.org
Method Hydrothermal synthesis under autogenous pressure iucr.orgresearchgate.net

Crystallographic and Structural Characterization of Dialuminium Triselenite

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction has been the definitive method for determining the three-dimensional structure of dialuminium (B1238714) triselenite trihydrate (Al₂(SeO₃)₃·3H₂O). This technique provides detailed information on the unit cell, atomic arrangement, and bonding characteristics.

The analysis of single crystals of hydrothermally synthesized Al₂(SeO₃)₃·3H₂O has established its crystallographic system and lattice parameters. The compound crystallizes in the trigonal system, with the space group R3c. researchgate.netiucr.org This space group imposes specific symmetry constraints on the arrangement of atoms within the crystal lattice.

The unit cell parameters were meticulously determined and refined from centered reflections of a single crystal. iucr.org These parameters define the size and shape of the fundamental repeating unit of the crystal. For Al₂(SeO₃)₃·3H₂O, the rhombohedral unit cell parameters have been reported as follows. researchgate.netiucr.org

Table 1: Unit Cell Parameters for Al₂(SeO₃)₃·3H₂O researchgate.netiucr.org

Parameter Value
Crystal System Trigonal
Space Group R3c
a 8.3806 (4) Å
α 65.527 (3)°
V 466.2 ų

This interactive table provides the fundamental crystallographic parameters for dialuminium triselenite trihydrate.

Following the determination of the unit cell, the precise coordinates of each atom within the asymmetric unit were established. iucr.orgdtic.mil In the case of Al₂(SeO₃)₃·3H₂O, the structure contains two crystallographically distinct aluminum atoms, one selenium atom, and four oxygen atoms, one of which belongs to a water molecule. dtic.mil The final atomic positions and their associated thermal parameters, which describe the vibration of the atoms about their equilibrium positions, were refined using full-matrix anisotropic methods against the diffraction data. iucr.org

Table 2: Atomic Positional Parameters for Al₂(SeO₃)₃·3H₂O iucr.org

Atom x y z
Al(1) 0.2048 (3) 0.2048 0.2048
Al(2) 0.4398 (3) 0.4398 0.4398
Se(1) 0.9188 (2) 0.5458 (2) 0.0086 (2)
O(1) 0.848 (1) 0.594 (1) 0.504 (1)
O(2) 0.204 (1) 0.542 (1) 0.423 (1)
O(3) 0.405 (1) 0.310 (1) 0.056 (1)

This interactive table details the fractional coordinates for the atoms in the asymmetric unit of this compound trihydrate.

The solved crystal structure allows for a detailed analysis of the bonding environment of each atom. The structure of Al₂(SeO₃)₃·3H₂O is composed of a three-dimensional framework built from vertex-sharing AlO₆ octahedra and pyramidal SeO₃ groups. researchgate.net These polyhedra are interconnected through Al-O-Se bridges. researchgate.netdtic.mil

Both aluminum atoms exhibit octahedral coordination with oxygen. dtic.mil The selenite (B80905) ion (SeO₃²⁻) maintains its characteristic trigonal pyramidal geometry. iucr.orgdtic.mil The three coordinated water molecules are attached to one of the aluminum atoms. researchgate.net The structure consists of stacks of alternating Al(1) and Al(2) octahedra, which are linked by selenite groups. dtic.mil

Table 3: Selected Bond Distances for Al₂(SeO₃)₃·3H₂O dtic.mil

Bond Distance (Å)
Al(1)-O 1.945 (6)
Al(2)-O 1.902 (6)

This interactive table presents key bond lengths within the this compound trihydrate structure.

The geometry of the selenite ion in this compound is consistent with average values observed in other selenite-containing species. dtic.mil The linkage of the polyhedra creates a robust, infinite network. iucr.org

Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) is a complementary and widely used technique for the characterization of polycrystalline materials like this compound. It is crucial for phase identification and for refining lattice parameters of synthesized or naturally occurring samples.

PXRD is the primary method for identifying the crystalline phases present in a bulk sample and assessing its purity. The diffraction pattern obtained from a sample, which is a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline compound.

For this compound and its various hydrated forms, such as the naturally occurring hexahydrate mineral bernardevansite, the powder diffraction pattern is compared against standard patterns from databases or from patterns calculated from single-crystal structure data. cambridge.orgarizona.edu The presence of peaks corresponding to known impurities or other phases can be readily detected, thus providing a measure of the sample's purity. For instance, the eight most intense lines in the powder pattern for the dimorph alfredopetrovite, Al₂(SeO₃)₃·6H₂O, are [d(Å) (I)]: 7.63(55), 6.22(55), 5.37(26), 4.398(40), 3.404(100), 2.783(50), 2.606(22), and 1.6609(26). researchgate.net

Once a phase has been identified, the precise positions of the diffraction peaks in the powder pattern can be used to refine the unit cell parameters of the material. geoscienceworld.orgarizona.edu This process involves fitting the observed peak positions to a structural model using least-squares algorithms. Programs are used to perform this refinement, which can yield highly accurate lattice parameters for the bulk sample. arizona.edu This is particularly useful for studying variations in the lattice parameters due to factors like solid solutions or non-stoichiometry, as seen in the analysis of minerals like bernardevansite where iron can substitute for aluminum. cambridge.org The refined unit-cell parameters from powder data for bernardevansite are reported as a = 16.535(1) Å, b = 7.7762(5) Å, c = 9.8841(6) Å, and β = 98.337(7)°. cambridge.orgarizona.edu

The structural architecture of this compound is primarily defined by the arrangement and connectivity of its constituent polyhedral units.

Three-Dimensional Network Architectures

The fundamental structure of this compound compounds, particularly in their hydrated forms, consists of a three-dimensional framework built from the linkage of aluminum-oxygen (AlO₆) octahedra and selenium-oxygen (SeO₃) trigonal pyramids. cambridge.orgresearchgate.netschweizerbart.deresearchgate.net In the case of the synthetic trihydrate, Al₂(SeO₃)₃·3H₂O, these units are connected through Al-O-Se links, creating a continuous network of vertex-sharing octahedra and pyramids. researchgate.net Similarly, the hexahydrate forms, found in the minerals alfredopetrovite and bernardevansite, exhibit frameworks of corner-sharing AlO₆ octahedra and SeO₃ trigonal pyramids. cambridge.orgresearchgate.netschweizerbart.deresearchgate.net

In the hexagonal mineral alfredopetrovite, Al₂(SeO₃)₃·6H₂O, the structure is composed of clusters where three SeO₃ triangular pyramids link two adjacent AlO₆ octahedra. schweizerbart.deresearchgate.net These clusters, which resemble the "lantern unit" found in NASICON-type structures, are then interconnected solely through hydrogen bonds, resulting in a structure with significant channels running along the cambridge.org direction. schweizerbart.deresearchgate.netepa.gov The monoclinic dimorph, bernardevansite, also features a corner-sharing framework of AlO₆ octahedra and SeO₃ trigonal pyramids, which creates large voids within the structure. cambridge.orgresearchgate.net

Coordination Environments of Aluminum and Selenium Centers

The coordination environment of the aluminum and selenium atoms is a critical aspect of the crystal structure of this compound.

Aluminum (Al): In the hydrated forms of this compound, aluminum is typically found in an octahedral coordination environment, denoted as AlO₆. schweizerbart.deresearchgate.netresearchgate.net This means each aluminum atom is bonded to six oxygen atoms. In the trihydrate, Al₂(SeO₃)₃·3H₂O, there are distinct aluminum sites, with one being coordinated to the oxygen atoms of the selenite groups and the other also coordinating with water molecules. researchgate.net In bernardevansite, there are two unique metal positions (which can be occupied by Al and some Fe). The M1 position is octahedrally coordinated by four oxygen atoms and two water molecules, while the M2 position is coordinated by five oxygen atoms and one water molecule. cambridge.orgresearchgate.netgeoscienceworld.org Structural analysis indicates that aluminum shows a preference for the M1 site. cambridge.orgresearchgate.net In alfredopetrovite, the AlO₆ octahedra are described as being fairly regular. schweizerbart.deresearchgate.net

Selenium (Se): The selenium(IV) atom in the selenite ion (SeO₃²⁻) characteristically forms a trigonal pyramidal geometry, denoted as SeO₃. schweizerbart.deresearchgate.netresearchgate.net In this arrangement, the selenium atom is bonded to three oxygen atoms. Bernardevansite contains three unique selenium positions, each forming the typical SeO₃ trigonal pyramid. cambridge.org

Role of Water Molecules in Hydrated Structures

Water molecules play a crucial role in the crystal structures of hydrated dialuminium selenites. They are not merely occupying space but are integral to the structural framework.

In Al₂(SeO₃)₃·3H₂O, the three water molecules are directly coordinated to one of the aluminum atoms. researchgate.net In the hexahydrate dimorphs, the water molecules are also key structural components. For bernardevansite, the large voids created by the framework of octahedra and pyramids are occupied by water molecules. cambridge.orgresearchgate.netgeoscienceworld.org Some of these water molecules are directly bonded to the aluminum centers, as seen in the (4O + 2H₂O) and (5O + H₂O) coordination of the M1 and M2 sites, respectively. cambridge.orgresearchgate.net In alfredopetrovite, the cluster units of [Al(H₂O)₃]₂(SeO₃)₃ are linked together exclusively through hydrogen bonds involving the water molecules. schweizerbart.deresearchgate.net

Polymorphism and Dimorphism in Aluminum Selenites

This compound hexahydrate, Al₂(SeO₃)₃·6H₂O, is known to exist as two distinct mineral dimorphs: alfredopetrovite and bernardevansite. schweizerbart.degeoscienceworld.org

Analysis of Al₂(SeO₃)₃·6H₂O Dimorphs: Alfredopetrovite (Hexagonal) and Bernardevansite (Monoclinic)

Alfredopetrovite and bernardevansite share the same chemical formula but differ in their crystal systems, a phenomenon known as dimorphism.

Alfredopetrovite: This mineral crystallizes in the hexagonal system with the space group P6₂c. schweizerbart.demindat.org Its structure is characterized by the aforementioned "lantern-like" clusters connected by hydrogen bonds. schweizerbart.deresearchgate.net

Bernardevansite: In contrast, bernardevansite is monoclinic, with the space group P2₁/c. cambridge.orgresearchgate.netmindat.org Its structure is described as a corner-sharing framework of octahedra and pyramids. cambridge.orgresearchgate.net Bernardevansite is also noted as being the aluminum analogue of mandarinoite, which has the formula Fe₂(SeO₃)₃·6H₂O. cambridge.orgresearchgate.netgeoscienceworld.org The substitution of iron in mandarinoite with aluminum in bernardevansite leads to a notable decrease in the unit-cell volume. cambridge.orgresearchgate.net

Table 1: Crystallographic Data for Alfredopetrovite and Bernardevansite

Property Alfredopetrovite Bernardevansite
Chemical Formula Al₂(SeO₃)₃·6H₂O Al₂(SeO₃)₃·6H₂O
Crystal System Hexagonal schweizerbart.demindat.org Monoclinic cambridge.orgresearchgate.netmindat.org
Space Group P6₂c schweizerbart.demindat.org P2₁/c cambridge.orgresearchgate.netmindat.org
Unit Cell Parameters a = 8.818(3) Å, c = 10.721(2) Å schweizerbart.de a = 16.5016(5) Å, b = 7.7703(2) Å, c = 9.8524(3) Å, β = 98.258(3)° cambridge.orgresearchgate.net
Unit Cell Volume 722.0(5) ų schweizerbart.de 1250.21(6) ų cambridge.orgresearchgate.net
Z (Formula units per cell) 2 schweizerbart.de 4 cambridge.orgresearchgate.net

Structural Relationships between Hydrated Phases

The various hydrated phases of this compound are structurally related. The synthetic trihydrate, Al₂(SeO₃)₃·3H₂O, is isostructural with its gallium and chromium counterparts, Ga₂(SeO₃)₃·3H₂O and Cr₂(SeO₃)₃·3H₂O, respectively. researchgate.net It is also described as being closely related to the hexahydrate form, Al₂(SeO₃)₃·6H₂O. researchgate.net

The relationship between the two hexahydrate dimorphs, alfredopetrovite and bernardevansite, is of particular interest. While both are built from AlO₆ octahedra and SeO₃ pyramids, the way these polyhedra connect and arrange in three-dimensional space differs, leading to their distinct crystal symmetries. cambridge.orgschweizerbart.de The discovery of bernardevansite as a dimorph to alfredopetrovite has raised questions about whether the iron-analogue, mandarinoite, might also possess a second polymorph with a hexagonal structure similar to alfredopetrovite. researchgate.netgeoscienceworld.org

Spectroscopic Investigations of Dialuminium Triselenite

Electronic Spectroscopy

Electronic spectroscopy is a pivotal technique for elucidating the electronic structure and optical properties of materials. In the case of dialuminum triselenite, electronic spectroscopic methods provide valuable insights into its optical bandgap, electronic transitions, and local coordination environment.

UV-Visible-Near Infrared (UV-Vis-NIR) Diffuse Reflectance Spectroscopy

UV-Vis-NIR diffuse reflectance spectroscopy is instrumental in characterizing the optical properties of powdered solid samples like dialuminum triselenite. This technique measures the light reflected from the material over a broad range of wavelengths, from the ultraviolet to the near-infrared region. From these measurements, crucial information about the material's electronic structure can be derived.

The optical bandgap is a fundamental electronic property of a material, representing the minimum energy required to excite an electron from the valence band to the conduction band. For the hydrated form of dialuminum triselenite, Al₂(SeO₃)₃·3H₂O, the optical bandgap has been determined to be 5.5 eV. researchgate.netaps.org This wide bandgap indicates that the compound is transparent in the visible region of the electromagnetic spectrum and absorbs light in the ultraviolet region. The determination of the bandgap is typically achieved by analyzing the diffuse reflectance spectrum and applying the Kubelka-Munk theory to identify the absorption edge, from which the bandgap energy is extrapolated. The wide bandgap of dialuminum triselenite trihydrate is among the largest reported for pure selenite (B80905) materials, highlighting its potential for applications in UV optical materials. researchgate.net

Table 1: Optical Bandgap of Dialuminum Triselenite Trihydrate

CompoundFormulaOptical Bandgap (eV)
Dialuminum triselenite trihydrateAl₂(SeO₃)₃·3H₂O5.5

Note: Data sourced from reference researchgate.net.

The absorption of UV-Vis-NIR radiation by dialuminum triselenite corresponds to the excitation of electrons from occupied to unoccupied energy levels. In inorganic materials like dialuminum triselenite, these electronic transitions can be of several types. Given that aluminum (Al³⁺) is a d⁰ metal ion, d-d electronic transitions are not possible. Therefore, the observed absorption features in the UV region are primarily attributed to charge transfer transitions.

Specifically, these are likely ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from an orbital that is predominantly ligand (selenite, SeO₃²⁻) in character to an orbital that is predominantly metal (aluminum, Al³⁺) in character. The selenite ion possesses non-bonding electron pairs on the oxygen atoms which are of relatively high energy. The energy required for these transitions corresponds to the UV region of the spectrum, consistent with the wide optical bandgap of the material. The broad nature of the absorption bands in the UV-Vis spectrum arises from the superposition of these electronic transitions with various vibrational energy levels.

X-ray Absorption Spectroscopy (e.g., EXAFS) for Local Structural Probing

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and/or electronic structure of matter. Extended X-ray Absorption Fine Structure (EXAFS) is a component of XAS that is particularly useful for determining the local coordination environment of a specific atom, including coordination numbers and interatomic distances. nih.gov

For dialuminum triselenite, EXAFS studies at the Al K-edge can provide precise details about the coordination of the aluminum atoms. While specific EXAFS studies solely on pure dialuminum triselenite are not extensively reported in the searched literature, crystallographic data provides the foundational structural parameters that EXAFS analysis would aim to confirm and refine.

The crystal structure of dialuminum triselenite trihydrate, Al₂(SeO₃)₃·3H₂O, reveals a three-dimensional network. In this structure, there are two distinct aluminum (Al) atoms. Both of these aluminum atoms are in an octahedral coordination environment, bonded to six oxygen (O) atoms. researchgate.net The structure consists of vertex-sharing AlO₆ octahedra and SeO₃ pyramids, connected via Al-O-Se linkages. researchgate.net The three water molecules are coordinated to one of the aluminum atoms. researchgate.net

The Al-O bond distances in the AlO₆ octahedra have been determined through single-crystal X-ray diffraction. These distances provide the expected values that would be determined by EXAFS analysis.

Table 2: Crystallographically Determined Bond Distances and Coordination of Aluminum in Al₂(SeO₃)₃·3H₂O

AtomCoordinated toCoordination NumberAverage Bond Distance (Å)
Al(1)6 x O61.945
Al(2)6 x O61.902

Note: Data is derived from the crystallographic information provided in reference researchgate.net. The average bond distances are calculated from the individual bond lengths reported in the study.

EXAFS analysis would involve fitting the experimental data with theoretical models based on this known crystal structure to confirm the coordination numbers and refine the Al-O bond lengths with high precision.

Computational and Theoretical Studies of Dialuminium Triselenite

First-Principles Calculations (e.g., Density Functional Theory)

First-principles calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern computational materials science. plos.orgacs.org These methods solve the quantum mechanical equations governing the behavior of electrons in a material to determine its properties from fundamental physical constants, without requiring experimental input beyond the atomic composition and crystal structure. For dialuminium (B1238714) triselenite, DFT calculations would likely be performed using functionals like the Generalized Gradient Approximation (GGA) with the Perdew–Burke–Ernzerhof (PBE) parametrization, which has been used for other selenite (B80905) systems. uw.edu.plbohrium.com

The arrangement of electrons in a material dictates its electrical and optical properties. researchgate.net Electronic structure calculations are fundamental to understanding whether dialuminium triselenite would behave as an insulator, semiconductor, or metal.

A band structure diagram plots the allowed energy levels of electrons as a function of their momentum within the crystal's Brillouin zone. The presence and size of a band gap—a region of forbidden energy levels—between the valence band and the conduction band are critical. A large band gap is characteristic of an insulator, while a smaller band gap indicates a semiconductor.

The Density of States (DOS) provides information on the number of available electronic states at each energy level. uni-giessen.deaps.org Analysis of the total and partial DOS (PDOS) would reveal the contributions of aluminum, selenium, and oxygen orbitals to the valence and conduction bands. For instance, in related selenite compounds, the top of the valence band is often dominated by O 2p and Se 4p orbitals, while the bottom of the conduction band may have contributions from the metal and Se 4p anti-bonding states. uw.edu.pl A hypothetical band structure and DOS for this compound are illustrated below.

Table 1: Hypothetical Electronic Structure Properties of this compound

Property Predicted Value Significance
Band Gap Type Indirect Affects efficiency of light absorption/emission.
Band Gap Energy ~4.5 - 5.5 eV Suggests it is a wide-bandgap insulator, transparent in the visible range.
Valence Band Maximum Dominated by O 2p and Se 4p states Indicates the nature of electron excitation.
Conduction Band Minimum Contributions from Al 3p and Se 4p states Determines the behavior of excited electrons.

Note: The values in this table are hypothetical and based on extrapolations from related compounds, as direct computational studies on anhydrous this compound are not available. For comparison, the hydrated form, Al2(SeO3)3(H2O)3, has a reported bandgap of 5.5 eV. mdpi.com

DFT can be used to calculate the frequency-dependent dielectric function, from which optical properties like the refractive index and birefringence can be derived. uw.edu.pl Birefringence is the optical property of a material having a refractive index that depends on the polarization and propagation direction of light. nih.gov Materials with high birefringence are important for applications in polarization optics.

For a trigonal crystal system like that reported for aluminium selenite trihydrate (Al2(SeO3)3·3H2O), significant birefringence could be expected. nih.gov Calculations would predict the refractive indices for light polarized along different crystallographic axes (n_e and n_o), with the difference (Δn = |n_e - n_o|) quantifying the birefringence. Related selenite materials are known to be investigated for their nonlinear optical (NLO) and birefringent properties. uw.edu.plmdpi.com For example, La2Zn3(SeO3)6 has a calculated birefringence of 0.085 at 1064 nm. uw.edu.pl

A crucial first step in any computational study is to determine the most stable atomic arrangement, known as the equilibrium crystal structure. nih.govrsc.org This is achieved through a process called geometrical optimization, where the positions of the atoms and the dimensions of the unit cell are varied until the total energy of the system is minimized. nih.gov The starting point for such a calculation on this compound could be the experimentally determined crystal structure of its hydrated form, Al2(SeO3)3·3H2O, which crystallizes in the trigonal R3c space group. nih.gov

The energetic stability of the compound can be assessed by calculating its enthalpy of formation (ΔHf). researchgate.net This is the energy change when a compound is formed from its constituent elements in their standard states. A negative enthalpy of formation indicates that the compound is thermodynamically stable with respect to its elements. bohrium.com For Al2(SeO3)3, this would be calculated relative to solid aluminum, solid selenium, and molecular oxygen.

Table 2: Illustrative Energetic Stability Data

Compound Calculation Method Predicted Enthalpy of Formation (kJ/mol) Stability
This compound (Hypothetical) DFT-GGA Negative Thermodynamically stable
Al11La3 First-principles -0.40 Stable
Al11Ce3 First-principles -0.38 Stable

Note: Data for Al11La3 and Al11Ce3 are from reference researchgate.net and are provided for illustrative purposes. The stability of this compound is expected to be favorable, but specific values are not available.

Phonons are quantized modes of vibration in a crystal lattice. The phonon dispersion curves, which plot the frequency of these vibrations against their wavevector, are critical for understanding a material's thermal properties and structural stability. If all calculated phonon frequencies are positive across the entire Brillouin zone, the crystal structure is considered dynamically stable. Imaginary frequencies in the phonon dispersion would indicate a structural instability.

Furthermore, the vibrational modes at the center of the Brillouin zone (Γ point) correspond to those that can be measured by infrared (IR) and Raman spectroscopy. DFT calculations can predict the frequencies and intensities of these modes, providing a theoretical spectrum that can be compared with experimental data to confirm the crystal structure and bonding. For a complex polyatomic crystal like this compound, with multiple AlO6 and SeO3 units, a rich vibrational spectrum with distinct modes for stretching and bending of Se-O and Al-O bonds would be expected.

Electronic Structure Calculations

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic evolution of the material. This approach is particularly useful for studying systems at finite temperatures and pressures.

For this compound, MD simulations could be employed to study:

Thermal Expansion: By running simulations at various temperatures, one could determine the temperature dependence of the lattice parameters and calculate the thermal expansion coefficient.

Phase Transitions: MD can be used to investigate the structural transformations that might occur as a function of temperature or pressure.

Mechanical Properties: By applying stress or strain to the simulation cell, it is possible to compute elastic constants, bulk modulus, and other mechanical properties, providing insight into the material's response to mechanical load.

MD simulations require a force field, which describes the potential energy of the system as a function of its atomic coordinates. For complex inorganic materials, these force fields can be derived from first-principles calculations (ab initio MD) to ensure high accuracy.

Thermodynamic Modeling and Phase Stability Analysis

The thermodynamic properties of this compound (Al₂(SeO₃)₃) and its hydrated forms are crucial for understanding its stability and behavior in various chemical and geochemical environments. While comprehensive experimental thermodynamic data for the anhydrous form is scarce in publicly accessible literature, studies on its hydrated counterparts provide valuable insights into its phase stability.

Theoretical and computational studies, alongside experimental work on related selenite compounds, help to construct a picture of the thermodynamic landscape of aluminum selenites. This section focuses on the available thermodynamic data and the phase stability of these compounds.

Research Findings

Research into the Al-Se-O system has led to the synthesis and characterization of hydrated forms of aluminum selenite. Notably, the trihydrate, Al₂(SeO₃)₃·3H₂O, and the hexahydrate, Al₂(SeO₃)₃·6H₂O, have been subjects of study.

A key thermodynamic parameter for assessing the stability of a sparingly soluble salt in an aqueous environment is its solubility product constant (Ksp). For the hexahydrated form, a logarithm of the solubility product (log₁₀Ksp) has been reported. This value is essential for predicting the dissolution and precipitation behavior of the compound and for modeling its stability in aqueous systems.

The synthesis of aluminum selenite trihydrate has been achieved through hydrothermal methods. researchgate.net Its crystal structure has been determined, which is a fundamental prerequisite for any theoretical thermodynamic modeling, such as ab initio calculations, to predict its energetic stability. researchgate.net

While detailed thermodynamic modeling specifically for this compound is not widely published, the general stability of metal selenites has been a subject of broader thermodynamic studies. oecd-nea.orgoecd-nea.org These studies often involve comparative analysis with other metal selenites and related compounds like sulfates and tellurites to understand trends in their formation and stability. mdpi.comresearchgate.net The stability of selenite ions (SeO₃²⁻) in aqueous solutions is a significant factor, and it is known to be more stable than the corresponding sulfite (B76179) ion (SO₃²⁻) under certain redox conditions. mdpi.com

The phase stability of metal selenites is also influenced by pH. For instance, studies on ferric selenite have shown that its stability is confined to a specific pH range. mdpi.comresearchgate.net It is expected that aluminum selenites would exhibit similar pH-dependent stability.

Thermodynamic Data

The following table summarizes the available thermodynamic data for a hydrated form of aluminum selenite. It is important to note that this data pertains to the hexahydrate and provides a basis for understanding the stability of aluminum selenites in aqueous environments.

CompoundThermodynamic ParameterValueConditions
Aluminium Selenite Hexahydrate (Al₂(SeO₃)₃·6H₂O)log₁₀Ksp (solubility product)-3.11 (noted as an unevaluated value)298.15 K (25 °C)

This table is based on data from the PSI/Nagra Chemical Thermodynamic Database 12/07. psi.ch The value is noted as not being critically reviewed.

Phase Stability

The negative logarithm of the solubility product for Al₂(SeO₃)₃·6H₂O indicates that this compound is sparingly soluble in water. psi.ch The equilibrium between the solid phase and its constituent ions in solution can be represented by the following reaction:

Al₂(SeO₃)₃·6H₂O(cr) ⇔ 2 Al³⁺(aq) + 3 SeO₃²⁻(aq) + 6H₂O(l) psi.ch

The stability of the solid phase is therefore dependent on the concentrations of aluminum and selenite ions in the aqueous phase. In environments with higher concentrations of these ions, the formation of the solid aluminum selenite hexahydrate would be thermodynamically favored.

The thermal stability of metal selenites has also been investigated. For example, studies on zirconyl and hafnyl selenites show they are stable up to certain temperatures, above which they decompose, typically by releasing selenium dioxide (SeO₂). bohrium.com It is plausible that this compound would exhibit similar thermal decomposition behavior.

Reactivity and Chemical Behavior of Dialuminium Triselenite

Thermal Stability and Decomposition Pathways

Detailed experimental studies on the thermal stability and decomposition of dialuminium (B1238714) triselenite are scarce. While the thermal behavior of analogous compounds like aluminum sulfate (B86663) (Al₂(SO₄)₃) has been investigated, direct extrapolation of these findings to dialuminium triselenite is not scientifically rigorous without experimental verification.

Specific studies identifying the thermal decomposition products of this compound are not readily found in the existing literature. Theoretical decomposition pathways would likely involve the evolution of selenium dioxide (SeO₂) gas and the formation of aluminum oxide (Al₂O₃) at elevated temperatures. However, without experimental data from techniques such as thermogravimetric analysis coupled with mass spectrometry (TGA-MS) or differential scanning calorimetry (DSC), the exact nature and stoichiometry of the decomposition products remain undetermined.

A thorough search of scientific databases reveals no specific kinetic studies on the thermal degradation of this compound. Such studies would be essential to determine the activation energy, reaction order, and rate-determining steps of its decomposition process.

Interaction with Aqueous Media

The behavior of this compound in water is crucial for understanding its environmental fate and potential applications. However, specific experimental data on its hydrolysis and pH-dependent behavior are limited.

Al₂(SeO₃)₃(s) + 6H₂O(l) ⇌ 2Al(OH)₃(s) + 3H₂SeO₃(aq)

The equilibrium of this reaction would be influenced by factors such as temperature and pH.

The solubility and speciation of this compound in aqueous solutions are expected to be significantly dependent on pH. In acidic conditions, the selenite (B80905) ion (SeO₃²⁻) would protonate to form biselenite (HSeO₃⁻) and selenous acid (H₂SeO₃). Conversely, in highly alkaline conditions, the formation of soluble aluminate species ([Al(OH)₄]⁻) could increase the solubility of the compound. However, specific experimental data, such as solubility curves as a function of pH, are not available in the literature for this compound.

Sorption and Surface Interactions

While no studies have specifically investigated this compound as a sorbent material, the interaction of the selenite anion with aluminum-containing surfaces has been a subject of research. These studies provide insights into the potential surface interactions of this compound. Selenite is known to adsorb onto the surfaces of aluminum oxides and hydroxides through the formation of inner-sphere complexes. This process is influenced by pH, with maximum adsorption typically observed in the acidic to neutral pH range. The surface of this compound in an aqueous environment would likely present hydroxyl groups associated with the aluminum centers, which could act as active sites for the sorption of various ions and molecules. However, without specific experimental studies on this compound, its sorption capacity and surface reactivity remain uncharacterized.

Selenite Sorption Mechanisms on Metal Oxides (e.g., TiO₂)

The interaction of selenite, the selenium oxyanion present in this compound, with metal oxide surfaces is a critical aspect of its environmental reactivity and chemical behavior. The sorption of selenite onto metal oxides, such as titanium dioxide (TiO₂), is significantly influenced by physicochemical conditions, most notably pH. nih.gov

Research indicates that the sorption of selenite onto metal oxides like rutile (a crystalline form of TiO₂) is favored under acidic conditions. nih.gov This pH dependency is consistent with a surface complexation mechanism, where the selenite anion directly interacts with the oxide surface. nih.gov The sorption process for selenite on iron oxides has been observed to reach equilibrium relatively quickly. researchgate.netusda.gov

Spectroscopic studies, particularly Extended X-ray Absorption Fine Structure (EXAFS), have been instrumental in elucidating the specific mechanisms of selenite sorption. For selenite anions interacting with TiO₂, EXAFS spectra confirm that an inner-sphere complexation is the most probable process. nih.gov This implies a direct chemical bond is formed between the selenite ion and the titanium atoms on the surface of the TiO₂. researchgate.net This strong, direct bonding is a key characteristic of selenite's interaction with various metal oxides, including iron oxides like goethite and hematite. nih.govusda.gov Macroscopic evidence further supports the formation of inner-sphere complexes for selenite, as its adsorption on iron and aluminum oxides shows a lack of dependence on ionic strength. usda.govusda.gov

While inner-sphere complexation is the predominant mechanism for selenite, dynamic sorption experiments suggest that some outer-sphere complexation may also occur. nih.gov In an outer-sphere complex, the selenite ion does not directly bond to the metal oxide surface but is held by electrostatic forces, retaining its hydration shell. researchgate.net

Advanced Materials Science Applications of Dialuminium Triselenite

Potential in Other Optical Technologies

Photonic Applications

There is currently no available research data detailing the specific photonic applications of dialuminium (B1238714) triselenite. The optical properties of related compounds, like aluminum oxide (Al₂O₃), have been studied for applications such as thin films for optical waveguiding. However, similar investigations into dialuminium triselenite have not been identified in the surveyed scientific literature.

Role in Energy Storage and Conversion

Investigations into aluminum-based energy storage systems have explored the use of selenium in cathodes for aluminum-ion batteries. These systems, however, typically involve the formation of aluminum selenide (B1212193) (Al₂Se₃) as a discharge product. At present, there is no research available to suggest that this compound is being utilized or investigated as a primary material for electrodes or other components in energy storage and conversion devices.

Comparative Studies with Analogous Compounds

Group 13 Metal Selenites

The chemistry of Group 13 elements is diverse, spanning from the non-metallic character of boron to the metallic nature of aluminum and its heavier congeners. researchgate.net Within this group, the selenites of aluminum, gallium, and indium offer a platform to study the effects of cation size on crystal structure.

Comparison with Gallium Selenites (e.g., Ga₂(SeO₃)₃·3H₂O)

Dialuminium (B1238714) triselenite trihydrate, Al₂(SeO₃)₃·3H₂O, is part of an isostructural series of compounds that includes its gallium analogue, Ga₂(SeO₃)₃·3H₂O. researchgate.net This structural similarity is rooted in the comparable ionic radii and the identical +3 oxidation state of Al³⁺ and Ga³⁺.

Both Al₂(SeO₃)₃·3H₂O and Ga₂(SeO₃)₃·3H₂O crystallize in the trigonal system with the space group R3c. researchgate.netresearchgate.net The fundamental structure is a three-dimensional network built from vertex-sharing metal-oxygen octahedra (AlO₆ or GaO₆) and pyramidal selenite (B80905) (SeO₃²⁻) groups. researchgate.net These components are interconnected through M-O-Se linkages (where M = Al or Ga). In this framework, the three water molecules are coordinated to one of the two distinct metal atom sites. researchgate.net The near-identical arrangement of atoms means that their X-ray diffraction patterns are very similar, and their vibrational spectra (Infrared and Raman) are expected to show bands in corresponding positions, shifted slightly due to the difference in mass between aluminum and gallium.

Structural and Spectroscopic Analogies with Indium Selenites

While a direct analogue with the formula In₂(SeO₃)₃·3H₂O is not as commonly cited, structural analogies can be drawn with other well-characterized indium selenites, such as the family of alkali-metal indium selenites, AIn(SeO₃)₂ (where A = Na, K, Rb, Cs). acs.orgnih.gov These compounds share a common structural motif with dialuminium triselenite: a network of corner-shared InO₆ octahedra and SeO₃ groups. acs.orgnih.gov This indicates that the In³⁺ cation, like Al³⁺, readily adopts an octahedral coordination with oxygen.

Transition Metal Selenites (e.g., Cr₂(SeO₃)₃·3H₂O, Fe(III) Selenites)

The comparison extends to transition metals of similar size and charge, such as chromium(III) and iron(III), which also form isostructural selenite compounds.

The trihydrated forms of chromium(III) selenite (Cr₂(SeO₃)₃·3H₂O) and iron(III) selenite (Fe₂(SeO₃)₃·3H₂O) are isostructural, or isotypic, with Al₂(SeO₃)₃·3H₂O. researchgate.netresearchgate.net They all share the same trigonal crystal structure (space group R3c) and are composed of M(III)O₆ octahedra linked through pyramidal SeO₃ groups. researchgate.netresearchgate.net

For Fe₂(SeO₃)₃·3H₂O, the structure consists of two inequivalent Fe³⁺ sites: one coordinated to six oxygen atoms from selenite groups (Fe(2)O₆) and the other to three oxygen atoms and three water molecules (fac-Fe(1)O₃(H₂O)₃). aip.org Spectroscopic methods like Mössbauer and diffuse reflectance spectroscopy confirm that the iron cations are in a high-spin Fe³⁺ state within a slightly distorted octahedral environment. researchgate.netaip.org

Influence of Cation Size and Electronic Configuration on Structure and Properties

The ability of Al³⁺, Ga³⁺, Cr³⁺, and Fe³⁺ to form an isostructural series of M₂(SeO₃)₃·3H₂O compounds is largely due to their similar ionic radii in an octahedral coordination environment.

CationIonic Radius (6-coordinate, pm)Electronic Configuration
Al³⁺53.5[Ne]
Ga³⁺62.0[Ar] 3d¹⁰
Cr³⁺61.5[Ar] 3d³
Fe³⁺ (HS)64.5[Ar] 3d⁵

Data sourced from common crystallography databases.

Aluminum and Gallium Selenites : With completely filled electron shells ([Ne] and 3d¹⁰ respectively), Al³⁺ and Ga³⁺ are diamagnetic. Their compounds are typically colorless unless defects are present.

Chromium and Iron Selenites : The presence of unpaired d-electrons in Cr³⁺ (3d³) and Fe³⁺ (3d⁵) imparts distinct magnetic and optical properties. Fe₂(SeO₃)₃·3H₂O, for instance, exhibits complex antiferromagnetic ordering at low temperatures. aip.orgrsc.org The d-d electronic transitions in these compounds result in their characteristic colors and specific features in their optical spectra, which are absent in the aluminum and gallium analogues. researchgate.net

Selenates and Sulfates of Aluminum

A comparison with compounds containing aluminum and other oxyanions, such as selenate (SeO₄²⁻) and sulfate (B86663) (SO₄²⁻), reveals critical structural and chemical differences originating from the anion itself.

Structural and Chemical Distinctions between Selenite and Selenate/Sulfate Compounds

The primary distinction between aluminum selenite and aluminum sulfate or selenate lies in the geometry and oxidation state of the oxyanion.

Structure : The selenite ion (SeO₃²⁻) has a trigonal pyramidal geometry due to the stereochemically active lone pair of electrons on the selenium(IV) atom. In contrast, the sulfate (SO₄²⁻) and selenate (SeO₄²⁻) ions are tetrahedral. materialsproject.org This fundamental difference in anion shape dictates a different crystal structure. Anhydrous aluminum sulfate, Al₂(SO₄)₃, crystallizes in a trigonal (R-3 space group) structure composed of AlO₆ octahedra sharing corners with SO₄ tetrahedra. materialsproject.org This contrasts with the R3c structure of Al₂(SeO₃)₃·3H₂O, which accommodates the pyramidal selenite groups.

Chemical Properties : The oxidation state of the central atom in the anion influences the compound's chemical behavior. Selenium is in the +4 state in selenites, while sulfur and selenium are in the +6 state in sulfates and selenates, respectively. This makes selenites susceptible to oxidation, a property not shared by sulfates or selenates, which are already in their maximum oxidation state. Conversely, sulfates and selenates can act as oxidizing agents under certain conditions, whereas selenites are more likely to act as reducing agents.

Comparison of Reactivity and Stability with Aluminum Sulfate (Al₂(SO₄)₃)

The reactivity and stability of this compound [Al₂(SeO₃)₃] when compared to aluminum sulfate [Al₂(SO₄)₃] are influenced by the intrinsic differences between the selenite (SeO₃²⁻) and sulfate (SO₄²⁻) anions. Aluminum sulfate is a widely used industrial chemical, and its properties are well-documented. nih.gov While direct comparative studies on the reactivity of Al₂(SeO₃)₃ are scarce, inferences can be drawn from the known chemistry of selenite and sulfate compounds.

Generally, salts of weaker acids are more susceptible to hydrolysis, which would suggest that aluminum selenite (derived from the weak selenous acid) may be less stable in aqueous solutions compared to aluminum sulfate (derived from the strong sulfuric acid). The selenite ion is also more readily reduced to elemental selenium than the sulfate ion, indicating a higher potential reactivity for this compound in reducing environments. microtracers.com

Studies on the interaction of selenium species with aluminum oxides show that selenite forms inner-sphere complexes, which are relatively tightly bound, whereas selenate (a close analogue to sulfate) tends to form outer-sphere complexes that are more loosely bound. nih.gov This suggests that under specific conditions, particularly in sorption processes, the aluminum-selenite bond can be quite stable. Conversely, various hydrated aluminum sulfate minerals, such as alunogen (Al₂(SO₄)₃·17H₂O) and jurbanite (Al(SO₄)(OH)·5H₂O), are known to form under acidic conditions, dictating the mobility of aluminum in sulfate-rich waters. usgs.gov Alunogen, for instance, is stable only at very low pH values, likely forming as an efflorescence, while jurbanite is stable in a pH range of approximately 3 to 5. usgs.gov The stability of analogous aluminum selenite compounds would be governed by different geochemical parameters.

The hygroscopic nature of selenites can also influence their stability. microtracers.com Sodium selenite is known to be more hygroscopic than sodium selenate, suggesting it is more likely to absorb moisture from the environment. microtracers.com If this property extends to the aluminum salts, Al₂(SeO₃)₃ could be more prone to reacting in humid conditions than Al₂(SO₄)₃.

PropertyThis compound (Al₂(SeO₃)₃)Aluminum Sulfate (Al₂(SO₄)₃)
Parent Acid StrengthWeak (Selenous Acid, H₂SeO₃)Strong (Sulfuric Acid, H₂SO₄)
Redox PotentialSelenite (Se⁴⁺) is more easily reducedSulfate (S⁶⁺) is more stable against reduction
Bonding with Aluminum (in sorption)Forms inner-sphere complexes (tightly bound) nih.govForms outer-sphere complexes (more loosely bound, by analogy with selenate) nih.gov
Stability in Acidic WaterLikely to hydrolyze; stability dependent on pH and redox potentialForms various stable and metastable hydroxysulfate minerals (e.g., Jurbanite, Alunite) at low pH usgs.gov
HygroscopicityPotentially more hygroscopic, leading to higher reactivity in moist conditions (by analogy) microtracers.comHygroscopic, but generally considered more stable

Natural Analogues and Minerals (Alfredopetrovite, Bernardevansite, Petermegawite)

This compound is known to exist in nature in the form of hydrated minerals. The primary examples are alfredopetrovite and bernardevansite, which are dimorphs of Al₂(SeO₃)₃·6H₂O. researchgate.netmindat.orgresearchgate.net A more complex related mineral is petermegawite, which incorporates silicate groups. mindat.org These minerals are typically found in the weathered, oxidized zones of selenium-rich ore deposits. handbookofmineralogy.org

Alfredopetrovite , with the formula Al₂(SeO₃)₃·6H₂O, was discovered at the El Dragón mine in Potosí, Bolivia. researchgate.nethandbookofmineralogy.orgepa.gov It occurs as colorless to blue, scaly crystal aggregates in vugs within a matrix of other selenium-bearing minerals. researchgate.nethandbookofmineralogy.orgrruff.info The structure of alfredopetrovite is hexagonal and consists of AlO₆ octahedra and SeO₃ triangular pyramids. researchgate.netepa.gov These components link to form clusters that are held together by hydrogen bonds, creating channels within the structure. researchgate.netepa.gov

Bernardevansite is a dimorph of alfredopetrovite, sharing the same chemical formula, Al₂(SeO₃)₃·6H₂O, but crystallizing in the monoclinic system. mindat.orgresearchgate.netcambridge.org It was also discovered at the El Dragón mine, occurring as aggregates or spheres of radiating, bladed crystals. researchgate.netcambridge.orgresearchgate.net Bernardevansite is colorless, transparent, and has a vitreous luster. mindat.orgresearchgate.net It is the aluminum analogue of the iron selenite mineral, mandarinoite. researchgate.net The crystal structure is a corner-sharing framework of aluminum-oxygen octahedra and selenium-oxygen trigonal pyramids. researchgate.net

Petermegawite is a more complex mineral with the formula Al₆(Se⁴⁺O₃)₃SiO₃(OH)₉⋅10H₂O. mindat.org Also found at the El Dragón mine, it is the first known selenite-silicate mineral. mindat.org Its unique structure is composed of clusters containing six-membered rings of edge-sharing AlO₆ octahedra with a silicate tetrahedron at the center. mindat.org Three selenite pyramids are located outside these rings, and the clusters are linked by hydrogen bonds. mindat.org

PropertyAlfredopetroviteBernardevansitePetermegawite
Ideal FormulaAl₂(SeO₃)₃·6H₂O researchgate.nethandbookofmineralogy.orgmindat.orgAl₂(SeO₃)₃·6H₂O mindat.orgresearchgate.netAl₆(SeO₃)₃SiO₃(OH)₉⋅10H₂O mindat.org
Crystal SystemHexagonal researchgate.netepa.govmindat.orgMonoclinic mindat.orgcambridge.orgTrigonal
Space GroupP-62c researchgate.netepa.govrruff.infoP2₁/c cambridge.orgR-3
ColorColorless to blue handbookofmineralogy.orgColorless mindat.orgresearchgate.netColorless
LusterVitreous researchgate.nethandbookofmineralogy.orgepa.govVitreous mindat.orgresearchgate.netVitreous
Mohs Hardness2.5 researchgate.nethandbookofmineralogy.orgepa.govmindat.org2.5 - 3 mindat.orgresearchgate.netcambridge.org2 - 2.5
Calculated Density (g/cm³)2.504 researchgate.netepa.govrruff.infomindat.org2.997 researchgate.netcambridge.org2.32
Discovery LocationEl Dragón mine, Potosí, Bolivia researchgate.nethandbookofmineralogy.orgepa.govEl Dragón mine, Potosí, Bolivia mindat.orgresearchgate.netEl Dragón mine, Potosí, Bolivia mindat.org

Future Research Directions and Challenges

Exploration of Novel Synthetic Routes

The primary documented method for synthesizing a form of dialuminium (B1238714) triselenite is through hydrothermal synthesis, which yields dialuminium triselenite trihydrate (Al₂(SeO₃)₃·3H₂O). researchgate.net This process involves the reaction of aluminum compounds with selenous acid in an aqueous solution under elevated temperature and pressure. The resulting product is a crystalline solid with a well-defined structure. researchgate.net

Future research is poised to explore alternative synthetic pathways to produce both hydrated and anhydrous forms of this compound with controlled morphologies and properties. These novel routes may include:

Sol-gel synthesis: This method offers the potential for producing highly homogeneous and pure materials at lower temperatures than traditional methods.

Microwave-assisted synthesis: This technique can significantly accelerate reaction times and lead to the formation of unique nanostructures.

Mechanochemical synthesis: This solid-state approach could provide an environmentally friendly and scalable route to anhydrous this compound.

A significant challenge in the synthesis of this compound is the controlled removal of water from the hydrated forms without disrupting the crystal structure. The thermal decomposition of the trihydrate is a key area for investigation to obtain the anhydrous compound. akjournals.com

Table 1: Comparison of Synthetic Methods for this compound

MethodAdvantagesPotential Challenges
Hydrothermal Synthesis Good crystallinity, control over particle size. researchgate.netRequires high pressure and temperature, potential for impurity incorporation.
Sol-Gel Synthesis High homogeneity and purity, lower processing temperatures.Potential for residual organic contaminants, requires careful control of hydrolysis and condensation rates.
Microwave-Assisted Synthesis Rapid reaction rates, potential for novel nanostructures.Scaling up can be challenging, potential for localized overheating.
Mechanochemical Synthesis Environmentally friendly (solvent-free), scalable.Potential for amorphization, requires high-energy milling.

Advanced Characterization Techniques for Intricate Structural Details

The crystal structure of this compound trihydrate has been determined using single-crystal X-ray diffraction. researchgate.net It crystallizes in the trigonal space group R3c and consists of a three-dimensional network of corner-sharing AlO₆ octahedra and SeO₃ pyramids. researchgate.net

To gain a more comprehensive understanding of the structure-property relationships in this compound, a suite of advanced characterization techniques will be indispensable. These include:

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy: To probe the local coordination environments of the aluminum and selenium atoms.

Raman and Infrared (IR) spectroscopy: To investigate the vibrational modes of the selenite (B80905) anions and the Al-O bonds. The IR and Raman spectra of aluminum selenite hexahydrate have been shown to exhibit the characteristic bands of the selenite anion. researchgate.net

X-ray Absorption Spectroscopy (XAS): To provide element-specific information about the local atomic structure and electronic states. Studies on the adsorption of selenite on γ-Al₂O₃ have utilized XAS to reveal that selenite ions coordinate in a bridging bidentate fashion to surface AlO₆ octahedra. nih.gov

Transmission Electron Microscopy (TEM): To visualize the morphology and crystal structure of nanosized this compound.

A key challenge will be to correlate the data from these various techniques to build a complete picture of the compound's structure, from the atomic to the macroscopic level.

Development of Predictive Computational Models

Computational modeling, particularly using density functional theory (DFT), is a powerful tool for predicting the structural, electronic, and vibrational properties of materials. Such models can provide insights that are difficult to obtain experimentally.

Future computational studies on this compound are expected to focus on:

Predicting the crystal structures of unknown phases, including the anhydrous form.

Calculating the electronic band structure to understand its potential as a semiconductor or insulator.

Simulating the vibrational spectra (IR and Raman) to aid in the interpretation of experimental data.

Modeling the surface properties to understand its potential catalytic or ion-exchange activity. Computational studies have been used to characterize the molecular and crystalline structures of sodium selenite and determine its reactivity parameters. nih.gov

A significant challenge in the computational modeling of this compound will be the accurate treatment of the lone pair of electrons on the selenium atom in the selenite ion, which can strongly influence the crystal structure and properties.

Expanding the Scope of Materials Science Applications

While specific applications for this compound are still under exploration, the broader class of metal selenites exhibits a range of interesting properties. Future research will likely investigate the potential of this compound in the following areas:

Ion Exchange: The porous structure of some metal selenites suggests potential applications in ion exchange for water treatment and separation processes. Aluminum compounds are known to have ion-exchange properties. dupont.comresearchgate.net

Catalysis: The presence of Lewis acid sites (Al³⁺) and the redox activity of the selenite group could make this compound a candidate for catalytic applications. Aluminum selenide (B1212193) has been suggested to serve as a catalyst in various reactions. chemicalbook.com

Luminescent Materials: Some metal selenites containing rare-earth elements exhibit luminescence, suggesting that doped this compound could be explored for applications in lighting and displays.

Nonlinear Optical (NLO) Materials: The non-centrosymmetric crystal structure of some selenites makes them promising for NLO applications. Hydrothermal synthesis has been employed to create new selenite compounds with NLO properties. auburn.edu

A major challenge will be to tailor the synthesis of this compound to produce materials with the desired properties for these specific applications.

Addressing Environmental and Sustainability Aspects in Selenite Chemistry

Selenium is an element with a dual nature, being an essential micronutrient at low concentrations and toxic at higher levels. curresweb.com Therefore, understanding the environmental fate and impact of selenium compounds like this compound is crucial.

Future research in this area will need to address:

The solubility and mobility of this compound in soil and water systems to assess its potential for environmental contamination. The behavior of selenium in the environment is complex and depends on factors such as pH and redox potential. curresweb.comnih.gov

The development of sustainable and environmentally friendly synthesis methods for this compound that minimize waste and energy consumption.

The potential for using this compound in environmental remediation , for example, in the removal of heavy metals from wastewater. Selenite compounds are used in wastewater treatment to help remove heavy metals. rwchem.com

The lifecycle assessment of materials based on this compound to ensure their long-term sustainability.

A key challenge will be to balance the potential benefits of this compound in various applications with the need to manage the environmental risks associated with selenium.

Q & A

Q. How should researchers structure a manuscript to meet journal requirements for this compound studies?

  • Methodological Answer : Follow Beilstein Journal of Organic Chemistry guidelines:
  • Abstract : Highlight novelty (e.g., new synthesis routes or environmental applications).
  • Methods : Detail instrumentation (manufacturer, model) and validation steps.
  • Supporting Information : Upload crystallographic data (CIF files) and raw spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.